molecular formula C7H12O2 B13203246 5-Methyl-3-oxohexanal

5-Methyl-3-oxohexanal

Cat. No.: B13203246
M. Wt: 128.17 g/mol
InChI Key: CGNLPVYQLRYECL-UHFFFAOYSA-N
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Description

5-Methyl-3-oxohexanal: is an organic compound with the molecular formula C7H12O2 It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-3-oxohexanal can be synthesized through several methods, including the oxidation of alkenes and the hydroformylation of alkenes. One common method involves the oxidation of 5-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-3-oxohexanal can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methyl-3-oxohexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of aldehyde-based probes for detecting specific biomolecules.

Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, plasticizers, and polymer additives. It is also utilized in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxohexanal involves its interaction with various molecular targets. The carbonyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

    3-Methyl-5-oxohexanal: Similar in structure but with a different arrangement of the methyl group.

    5-Oxohexanal: Lacks the methyl group, resulting in different chemical properties.

    Hexanal: A simpler aldehyde with a shorter carbon chain.

Uniqueness: 5-Methyl-3-oxohexanal is unique due to the presence of both a methyl group and a carbonyl group, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methyl-3-oxohexanal

InChI

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3

InChI Key

CGNLPVYQLRYECL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC=O

Origin of Product

United States

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